Iodide vs. Bromide Cross-Coupling Reactivity: Superior Oxidative Addition Kinetics for Suzuki-Miyaura Reactions
In palladium-catalyzed Suzuki-Miyaura cross-coupling, aryl iodides such as 4-hydroxy-3-iodobiphenyl undergo oxidative addition to Pd(0) species approximately 100-1000 times faster than the corresponding aryl bromides and 10,000-100,000 times faster than aryl chlorides under identical conditions. This class-level inference is well-established for aryl halides in Pd-catalyzed coupling reactions [1]. For 4-hydroxy-3-iodobiphenyl specifically, the ortho-iodophenol structure enables efficient coupling with arylboronic acids at room temperature to 60°C using Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts, whereas the corresponding 3-bromo analog requires temperatures of 80-100°C and often yields incomplete conversion .
| Evidence Dimension | Relative oxidative addition rate in Pd(0)-catalyzed cross-coupling |
|---|---|
| Target Compound Data | C–I bond: rate factor ~1 (reference) |
| Comparator Or Baseline | Aryl bromide: rate factor ~0.01-0.001; Aryl chloride: rate factor ~0.0001-0.00001 (class-level data for aryl halides) |
| Quantified Difference | Iodide reacts ~100-1,000× faster than bromide; ~10,000-100,000× faster than chloride |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling; Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts; typical reaction conditions: aqueous/organic biphasic system with base (K₂CO₃ or Na₂CO₃) |
Why This Matters
Superior reactivity enables lower catalyst loading, reduced reaction temperatures, and higher yields in multi-step medicinal chemistry and materials synthesis workflows, translating to cost savings and improved process robustness.
- [1] Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. View Source
